S-Benzyl-D-Cystein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

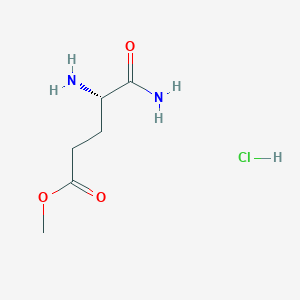

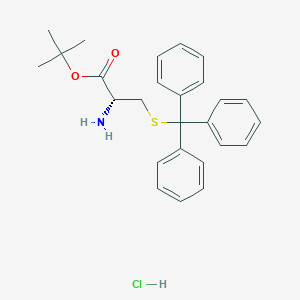

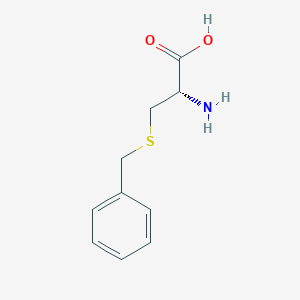

S-Benzyl-D-cysteine is a derivative of the amino acid cysteine . It has a molecular formula of C10H13NO2S and a molecular weight of 211.30 . The IUPAC name for this compound is (2S)-2-amino-3-benzylsulfanylpropanoic acid .

Synthesis Analysis

A new method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . This method has been used to facilitate the synthesis of complex disulfide-rich peptides .

Molecular Structure Analysis

The molecular structure of S-Benzyl-D-cysteine consists of a benzyl group attached to a cysteine molecule . The InChI key for this compound is GHBAYRBVXCRIHT-SECBINFHSA-N .

Chemical Reactions Analysis

Cysteine protecting groups, including S-Benzyl-D-cysteine, have been used in peptide and protein chemistry over the last several decades . These groups have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Physical And Chemical Properties Analysis

S-Benzyl-D-cysteine appears as a crystalline substance with a purity of ≥ 99% (HPLC). It has a melting point of 209-211 °C and should be stored at 2-8 °C .

Wissenschaftliche Forschungsanwendungen

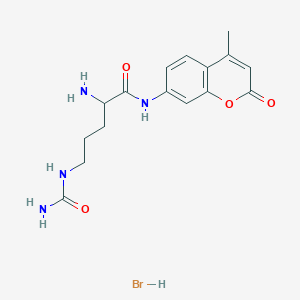

Krebsforschung

S-Benzyl-D-Cystein wurde bei der Synthese eines Tripeptids verwendet, das eine sphärische Anordnung bildet und eine Zytotoxizität in Krebszellen über Apoptose induziert {svg_1}. Das Tripeptid, bestehend aus benzylgeschütztem Di-Cystein und Phenylalanin, hat eine potenzielle Zytotoxizität gegenüber Brustkrebs-(MCF-7, MDA-MB-231) und Leberkrebszelllinien (HepG2) gezeigt {svg_2}.

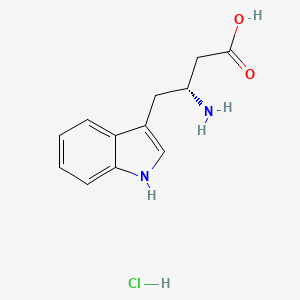

Peptid-Selbstassemblierung

Die Redoxchemie von Cystein wird in der Natur häufig verwendet, um die Proteinassemblierung zu steuern {svg_3}. This compound kann mit seiner Thiolgruppe verwendet werden, um die Hydrogelbildung verschiedener Peptidklassen durch Thiol-Disulfid-Redoxchemie zu modulieren {svg_4}.

Materialwissenschaft

Die Untersuchung von peptidabgeleiteten, selbstorganisierten Nanoarchitekturen ist ein aufstrebendes wissenschaftliches Forschungsgebiet aufgrund seiner potenziellen Anwendung in der Materialwissenschaft {svg_5}. This compound kann bei der Synthese solcher Peptide verwendet werden {svg_6}.

Biointerflächen-Engineering

Peptidabgeleitete Nanoarchitekturen haben potenzielle Anwendungen im Biointerflächen-Engineering {svg_7}. This compound, als Teil solcher Peptide, kann eine entscheidende Rolle bei diesen Anwendungen spielen {svg_8}.

Therapeutika

Die potenzielle Zytotoxizität des Tripeptids, bestehend aus benzylgeschütztem Di-Cystein und Phenylalanin, gegenüber Krebszelllinien deutet auf eine potenzielle Verwendung in der Therapeutik hin {svg_9}.

Hydrophobe Nanopartikel im Nanobereich

S-Benzyl-L-Cystein wurde mithilfe der Sol-Gel-Technik erfolgreich in das Siliciumdioxid-Gelnetzwerk eingearbeitet, um hydrophobe Nanopartikel im Nanobereich zu bilden {svg_10}. Diese Partikel können in verschiedenen Bereichen vielfältige Anwendungen finden {svg_11}.

Peptidsynthese

This compound kann bei der Peptidsynthese verwendet werden {svg_12}. Seine Benzylgruppe kann während der Synthese als Schutzgruppe für den Cysteinrest dienen {svg_13}.

Detektion

This compound kann auch bei Detektionsanwendungen verwendet werden {svg_14}. Seine einzigartigen Eigenschaften können genutzt werden, um neue Detektionsmethoden zu entwickeln {svg_15}.

Zukünftige Richtungen

Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of S-Benzyl-D-cysteine and similar compounds lies in their potential applications in peptide synthesis and protein science .

Wirkmechanismus

Target of Action

S-benzyl-D-cysteine is a sulfur-containing amino acid derivative .

Mode of Action

It’s known that cysteine derivatives can interact with various targets in the body, leading to a wide range of biological activities . For instance, S-allyl-L-cysteine, a similar compound, has been shown to exert significant protective effects against endoplasmic reticulum stress-induced neurotoxicity .

Biochemical Pathways

Cysteine is the first product of sulfate assimilation in plants and is a proteinogenic amino acid and a source of reduced sulfur for plant metabolism . Cysteine synthesis is the convergence point of the three major pathways of primary metabolism: carbon, nitrate, and sulfate assimilation . S-benzyl-D-cysteine, as a cysteine derivative, may be involved in these pathways.

Pharmacokinetics

It’s known that cysteine derivatives can be metabolized in the body, and their metabolism can be influenced by various factors .

Result of Action

Cysteine derivatives are known to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of S-benzyl-D-cysteine can be influenced by various environmental factors. For instance, the presence of oxygen and NADPH can convert S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide . More research is needed to fully understand how different environmental factors influence the action of S-benzyl-D-cysteine.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-benzylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?

A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].

Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?

A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from S-benzyl-D-cysteine via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.